
Piperazinedione-carbonyl D-Phenyl-glycylampicillin Potassium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazinedione-carbonyl D-Phenyl-glycylampicillin Potassium Salt is a compound that serves as an impurity of Piperacillin, a broad-spectrum semi-synthetic antibiotic related to Penicillin. This compound is known for its complex structure and significant role in the pharmaceutical industry.
Métodos De Preparación
The synthesis of Piperazinedione-carbonyl D-Phenyl-glycylampicillin Potassium Salt involves multiple stepsThe reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain the purity and consistency of the compound .
Análisis De Reacciones Químicas
Piperazinedione-carbonyl D-Phenyl-glycylampicillin Potassium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Piperazinedione-carbonyl D-Phenyl-glycylampicillin Potassium Salt has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry to study the properties and behavior of similar compounds.
Biology: The compound is utilized in biological research to understand its interactions with various biomolecules.
Medicine: As an impurity of Piperacillin, it helps in the development and quality control of antibiotics.
Industry: The compound is employed in the pharmaceutical industry for the synthesis and testing of new drugs.
Mecanismo De Acción
The mechanism of action of Piperazinedione-carbonyl D-Phenyl-glycylampicillin Potassium Salt involves its interaction with bacterial cell walls. It inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death. The molecular targets include penicillin-binding proteins, which are essential for cell wall synthesis .
Comparación Con Compuestos Similares
Piperazinedione-carbonyl D-Phenyl-glycylampicillin Potassium Salt is unique due to its specific structure and properties. Similar compounds include:
Piperacillin: A broad-spectrum antibiotic related to Penicillin.
Ampicillin: Another semi-synthetic antibiotic with a similar mechanism of action.
Amoxicillin: A widely used antibiotic with a similar structure but different pharmacokinetic properties.
This compound stands out due to its specific impurity profile and its role in the synthesis and quality control of Piperacillin .
Propiedades
Fórmula molecular |
C31H33KN6O8S |
|---|---|
Peso molecular |
688.8 g/mol |
Nombre IUPAC |
potassium;(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C31H34N6O8S.K/c1-4-35-15-16-36(27(42)26(35)41)30(45)34-20(18-13-9-6-10-14-18)24(39)32-19(17-11-7-5-8-12-17)23(38)33-21-25(40)37-22(29(43)44)31(2,3)46-28(21)37;/h5-14,19-22,28H,4,15-16H2,1-3H3,(H,32,39)(H,33,38)(H,34,45)(H,43,44);/q;+1/p-1/t19-,20-,21-,22+,28-;/m1./s1 |
Clave InChI |
QOJTVDFFYDCABE-ZMKCGZNLSA-M |
SMILES isomérico |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H](C3=CC=CC=C3)C(=O)N[C@H]4[C@@H]5N(C4=O)[C@H](C(S5)(C)C)C(=O)[O-].[K+] |
SMILES canónico |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C(=O)NC4C5N(C4=O)C(C(S5)(C)C)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


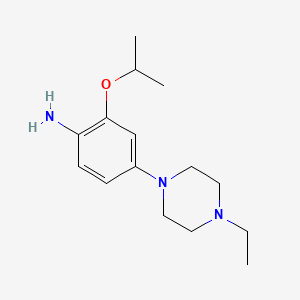
![7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B13855653.png)
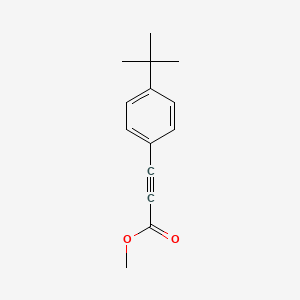

![1-isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13855666.png)
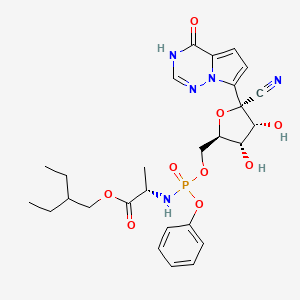

![Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate](/img/structure/B13855681.png)
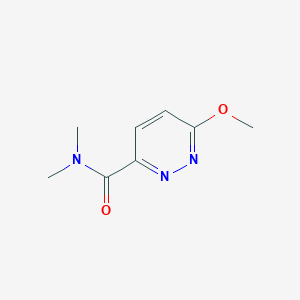
![Benzene, 1,3-bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl](/img/structure/B13855690.png)
![1-[[[(1R)-1-[3-[(2S,R)-2-[[(1-Carboxycyclopropyl)methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methylcyclopropaneacetic Acid](/img/structure/B13855696.png)
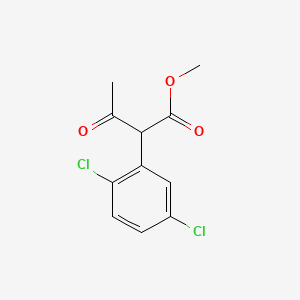

![(2S)-2-amino-5-[[(1R)-1-carboxy-2-[(E)-prop-1-enyl]sulfinylethyl]amino]-5-oxopentanoic acid](/img/structure/B13855715.png)
